cFMS Receptor Inhibitor II
Overview
Description
Mechanism of Action
Target of Action
cFMS Receptor Inhibitor II, also known as CFMS-RI-II, is a small-molecule inhibitor that specifically targets the c-FMS receptor tyrosine kinase . The c-FMS receptor is a product encoded by the proto-oncogene fms and is a type III receptor tyrosine kinase . This receptor and its ligand, CSF-1, play crucial roles in the proliferation, growth, and differentiation of tumor-associated macrophages .
Mode of Action
The mechanism of action of CFMS-RI-II involves its binding to the c-FMS receptor tyrosine kinase, leading to the inhibition of its activity . This inhibitor is a cell-permeable anilinoquinoline compound that acts as a potent, active site-targeting inhibitor of MCSF receptor/cFMS .
Biochemical Pathways
The c-FMS receptor and its ligand CSF-1 are involved in the growth and differentiation of tumor-associated macrophages . By inhibiting the c-FMS receptor, CFMS-RI-II disrupts these processes, potentially affecting the growth of tumors.
Pharmacokinetics
It is known that this inhibitor is primarily used for phosphorylation & dephosphorylation applications .
Result of Action
By inhibiting the c-FMS receptor, CFMS-RI-II can disrupt the growth and differentiation of tumor-associated macrophages . This could potentially lead to a decrease in tumor growth.
Biochemical Analysis
Biochemical Properties
cFMS Receptor Inhibitor II interacts with the cFMS receptor, a type of tyrosine kinase . It acts as a potent, active site-targeting inhibitor of MCSF receptor/cFMS . It has been shown to inhibit cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Cellular Effects
This compound has significant effects on various types of cells. It has been shown to inhibit the growth of M-NSF-60 cells, a type of monocyte . It is also much more selective against cFMS-independent growth of NSO cells . In the context of cancer, it has been shown to regulate the tumor macrophage microenvironment leading to tumor growth inhibition .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the cFMS receptor tyrosine kinase, leading to the inhibition of its activity . It inhibits cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Temporal Effects in Laboratory Settings
It is known that following reconstitution, stock solutions of this compound are stable for up to 6 months at -20°C .
Metabolic Pathways
It is known that it plays a role in the phosphorylation and dephosphorylation processes .
Preparation Methods
The synthesis of cFMS Receptor Inhibitor II involves the preparation of an anilinoquinoline compound. The synthetic route typically includes the following steps:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the anilino group: This step involves the coupling of an aniline derivative with the quinoline core.
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
cFMS Receptor Inhibitor II undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
cFMS Receptor Inhibitor II has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of protein tyrosine kinases.
Biology: The compound is used to investigate the role of CSF1R in the regulation of monocyte and macrophage functions.
Medicine: It has potential therapeutic applications in diseases where CSF1R is implicated, such as certain cancers and inflammatory conditions.
Industry: The compound is used in the development of new drugs targeting CSF1R
Comparison with Similar Compounds
cFMS Receptor Inhibitor II is similar to other CSF1R inhibitors, such as cFMS Receptor Inhibitor III and EI-1071. it is unique in its selectivity and potency. While cFMS Receptor Inhibitor III has similar inhibitory activity, this compound is more selective against cFMS-independent growth of cells .
Similar compounds include:
- cFMS Receptor Inhibitor III
- EI-1071
- CSF1R Inhibitor IV
Biological Activity
The cFMS Receptor Inhibitor II, also known as GW2580, is a small molecule inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R), which is encoded by the cFMS gene. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
This compound functions by inhibiting the kinase activity of the cFMS receptor, which plays a crucial role in monocyte and macrophage proliferation and survival. The inhibition of this receptor disrupts signaling pathways that are activated by CSF-1, leading to various biological effects:
- Inhibition of Monocyte Growth : GW2580 has been shown to completely inhibit CSF-1-induced growth of rat monocytes with an IC50 value of approximately 0.2 µM .
- Bone Degradation Prevention : The compound prevents bone degradation in vitro by inhibiting osteoclast differentiation and function, which is critical in conditions like osteoporosis and arthritis .
- Modulation of Inflammatory Responses : GW2580 reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in animal models .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Activity | Effect | IC50 (µM) |
---|---|---|
Monocyte Growth Inhibition | Complete inhibition of CSF-1-induced growth | 0.2 |
Osteoclast Activity Inhibition | Prevents bone degradation | 0.06 |
TNF-alpha Production Reduction | Decreased production in LPS-stimulated cells | Not specified |
Macrophage Proliferation | Significant inhibition in various models | 0.33 |
Case Studies and Research Findings
Several studies have explored the efficacy and safety of GW2580 in various preclinical models:
- Adjuvant Arthritis Model : In a study assessing joint integrity, GW2580 was administered to rats with induced arthritis. The results indicated significant preservation of joint structure and function, with minimal side effects observed in normal rats . This suggests a selective action that may be beneficial for treating inflammatory joint diseases.
- Cancer Models : Research has demonstrated that GW2580 can inhibit tumor-associated macrophages (TAMs), which are known to foster an immunosuppressive environment conducive to tumor growth. In murine models of colorectal and breast cancer, GW2580 treatment resulted in reduced TAM infiltration and enhanced antitumor responses when combined with immune checkpoint inhibitors .
- HIV Research : A study indicated that cFMS signaling enhances HIV production in microglia. The application of GW2580 reduced this effect, suggesting its potential as a therapeutic agent for targeting macrophage reservoirs in HIV infection .
Properties
IUPAC Name |
4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICXZWYHQOUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.